

Measuring cGAMP Levels in Response to ENPP1 Inhibition with Enpp-1-IN-23

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Compound of Interest

Compound Name: *Enpp-1-IN-23*

Cat. No.: *B15577133*

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

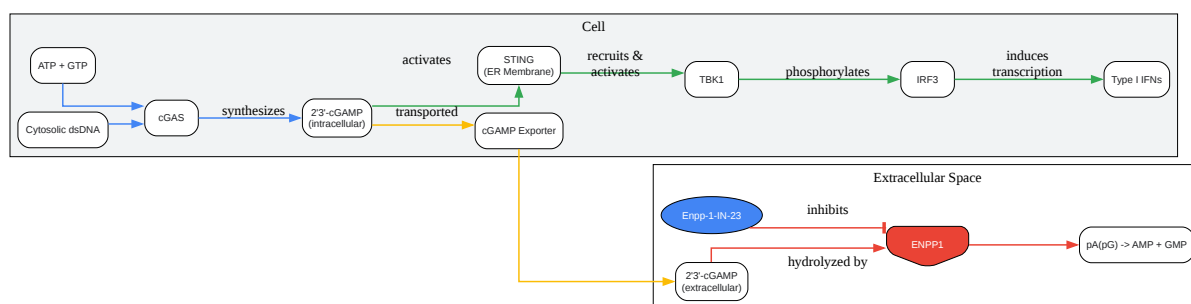
Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Cyclic GMP-AMP (cGAMP) is a second messenger produced by cGAS that binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines. The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway, as it is the dominant hydrolase of extracellular cGAMP.[1][2] By degrading cGAMP, ENPP1 dampens the STING-mediated immune response.[3][4]

Inhibition of ENPP1 is a promising therapeutic strategy for enhancing anti-tumor immunity by increasing the concentration of extracellular cGAMP, thereby augmenting STING signaling.[2][5] **Enpp-1-IN-23** is a potent and selective inhibitor of ENPP1. This document provides detailed protocols for measuring changes in cGAMP levels in response to treatment with **Enpp-1-IN-23**, enabling researchers to accurately assess its pharmacological effects. While specific quantitative data for **Enpp-1-IN-23** is not yet widely published, this document will use data from the well-characterized ENPP1 inhibitor STF-1084 as a representative example to illustrate the expected outcomes.

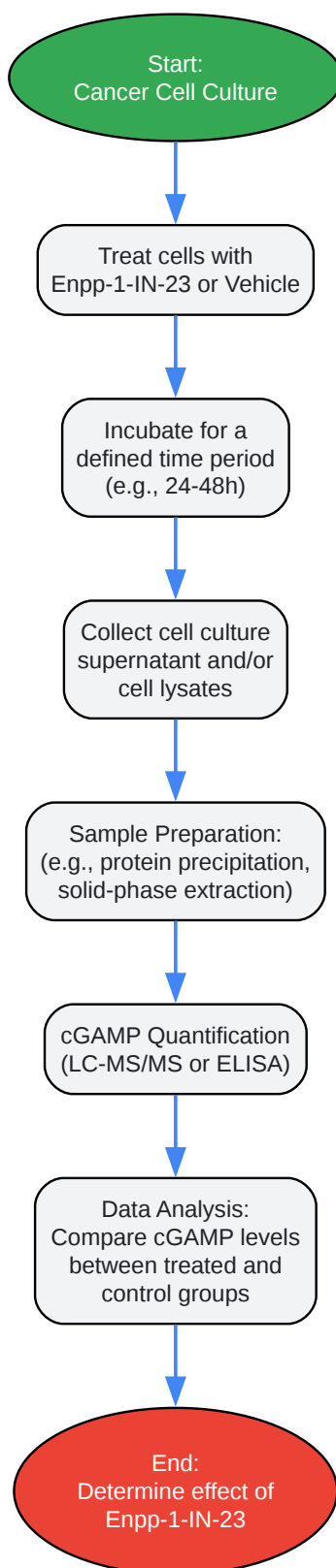
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cGAS-STING signaling pathway, the role of ENPP1, and a typical experimental workflow for measuring cGAMP levels following ENPP1 inhibition.



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Caption: cGAS-STING signaling pathway and ENPP1 inhibition.



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Caption: Experimental workflow for cGAMP measurement.

Data Presentation: Effect of ENPP1 Inhibition on cGAMP Levels

The following tables summarize representative quantitative data on the effect of the ENPP1 inhibitor STF-1084 on cGAMP levels. Similar results are anticipated with **Enpp-1-IN-23**.

Table 1: In Vitro Inhibition of ENPP1 by STF-1084

Parameter	Value	Cell Line/System	Method	Reference
Ki,app	110 ± 10 nM	Purified mouse ENPP1	32P-cGAMP TLC assay	[6]
IC50	340 ± 160 nM	ENPP1-overexpressing 293T cGAS cells	cGAMP export assay (LC-MS/MS)	[1][6]

Table 2: Effect of STF-1084 on Extracellular cGAMP Concentrations in Cancer Cell Lines

Cell Line	Treatment	Time (h)	Extracellular cGAMP (molecules/cell)	Fold Increase vs. Intracellular	Reference
4T1-luc	Vehicle	48	350,000	~1	[1]
4T1-luc	STF-1084 (10 µM)	48	3,000,000	~10	[1]
MDA-MB-231	STF-1084 (10 µM)	48	Reached ~10 nM in media	Not specified	[6]
E0771	STF-1084 (10 µM)	48	Reached ~10 nM in media	Not specified	[6]

Experimental Protocols

Protocol 1: Measurement of Extracellular cGAMP from Cell Culture Supernatants by LC-MS/MS

This protocol is the gold standard for accurate and sensitive quantification of cGAMP.

Materials:

- Cancer cell line of interest (e.g., 4T1, MDA-MB-231)
- Complete cell culture medium
- **Enpp-1-IN-23**
- Vehicle control (e.g., DMSO)
- Phosphate-buffered saline (PBS)
- Acetonitrile (ACN) with 0.1% formic acid
- Water with 0.1% formic acid
- Internal standard: Isotopically labeled cGAMP (e.g., $^{13}\text{C}_{10}$, $^{15}\text{N}_5$ -cGAMP)
- LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

- **Cell Seeding:** Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
- **Treatment:** Replace the medium with fresh medium containing either **Enpp-1-IN-23** at the desired concentration (e.g., 1-10 μM) or vehicle control.
- **Incubation:** Incubate the cells for the desired time period (e.g., 24, 48 hours).
- **Supernatant Collection:** Carefully collect the cell culture supernatant into a clean microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells.

- Internal Standard Spiking: Transfer the cleared supernatant to a new tube and spike with the isotopically labeled cGAMP internal standard to a final concentration of ~1 μM .^[7]
- Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the supernatant to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.
- Clarification: Centrifuge at $16,000 \times g$ for 10 minutes at 4°C to pellet the precipitated protein.
- Drying: Carefully transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.
- Reconstitution: Reconstitute the dried pellet in 50 μL of a suitable mobile phase (e.g., 5% ACN in water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate cGAMP using a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
 - Detect cGAMP and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for 2'3'-cGAMP is typically m/z 675 \rightarrow 152.
- Quantification: Generate a standard curve using known concentrations of cGAMP. Quantify the amount of cGAMP in the samples by comparing the peak area ratio of endogenous cGAMP to the internal standard against the standard curve.^[7]

Protocol 2: Measurement of cGAMP using a Competitive ELISA Kit

This protocol offers a higher-throughput alternative to LC-MS/MS, though it may have different sensitivity and specificity.

Materials:

- Commercially available cGAMP ELISA kit (follow manufacturer's instructions)

- Cell culture supernatant or cell lysate samples (prepared as in Protocol 1, steps 1-4, or by lysing cells with a suitable buffer)
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- Sample Preparation: Prepare samples as described in the kit's manual. This may involve dilution of the supernatant or lysate in the provided assay buffer.
- Standard Curve Preparation: Prepare a serial dilution of the cGAMP standard provided in the kit to generate a standard curve.
- Assay Procedure (General Steps):
 - Add standards and samples to the wells of the antibody-coated microplate.
 - Add the cGAMP-HRP conjugate to each well.
 - Add the anti-cGAMP antibody to initiate the competitive binding reaction.
 - Incubate the plate, typically for 1-2 hours at room temperature.
 - Wash the plate several times to remove unbound reagents.
 - Add the TMB substrate and incubate until color develops.
 - Stop the reaction with the provided stop solution.
- Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
- Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the cGAMP standards. The concentration of cGAMP in the samples is inversely proportional to the signal. Calculate the cGAMP concentration in your samples based on this standard curve.

Conclusion

The protocols and data presented in this application note provide a framework for researchers to effectively measure the impact of the ENPP1 inhibitor **Enpp-1-IN-23** on cGAMP levels. By inhibiting ENPP1, compounds like **Enpp-1-IN-23** are expected to significantly increase extracellular cGAMP concentrations, thereby enhancing STING-mediated innate immune responses. Accurate quantification of cGAMP is essential for characterizing the potency and efficacy of such inhibitors in preclinical and translational research.

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